molecular formula C33H54N3O6P B611715 Ammonium (R,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate CAS No. 799268-76-1

Ammonium (R,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Cat. No. B611715
M. Wt: 619.78
InChI Key: CIWOPVRNKVCACF-FJRCUGBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC 32179 is devoid of agonist activity at the human LPA2 and LPA3 receptors and behaves as a competitive antagonist at the LPA3 receptor. However, VPC 32179 has been found to have partial agonist activity in a cell migration assay;  this is most likely due to activity at the LPA1 receptor.
VPC32179 is a bioactive chemical.

Scientific Research Applications

Tribology and Lubricant Additives

The research by Ma Rui et al. (2020) in "Tribology International" discusses the synthesis and evaluation of oil-soluble ionic liquids, similar in structure to the compound , as multifunctional lubricant additives in poly-alpha-olefin. They found these ionic liquids to exhibit excellent solubility in various base oils and enhance the anti-wear performance and load-carrying capacity of the base oil, due to the long hydrocarbon chain in both anion and cation parts (Ma Rui et al., 2020).

Crystallography and Molecular Structure

The study of ammonium salts' crystal and molecular structures, as conducted by J. Cihelka et al. (2010) in the "Journal of Molecular Structure," could be relevant. They explored the crystallographic, optical, and dielectric properties of similar ammonium salts. This research aids in understanding the molecular interactions and structural properties of such compounds (J. Cihelka et al., 2010).

Agricultural Applications

The study by L. Hossner and R. W. Blanchar (1969) in the "Soil Science Society of America Journal" on the utilization of applied zinc affected by the pyrophosphate content of ammonium phosphates provides insights into agricultural applications. Their work indicates the influence of ammonium phosphate mixtures on zinc content and plant uptake, which could be relevant for understanding the agricultural utility of similar ammonium compounds (L. Hossner & R. W. Blanchar, 1969).

Photocatalytic Degradation

G. Low et al. (1991) in "Environmental Science & Technology" studied the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds, leading to the formation of ammonium and nitrate ions. This research can shed light on the environmental and photocatalytic applications of similar compounds (G. Low et al., 1991).

properties

IUPAC Name

diazanium;[2-(octadec-9-enoylamino)-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDSLPLEQGNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium (R,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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